N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
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Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride typically involves multi-step organic reactions. The starting materials often include 4,7-dimethylbenzo[d]thiazole, 2-morpholinoethylamine, and 3-phenylpropanoic acid. The synthetic route may involve:
Formation of the benzo[d]thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the morpholinoethyl group: This step may involve nucleophilic substitution reactions.
Coupling with 3-phenylpropanoic acid: This can be done using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of specific functional groups within the molecule.
Reduction: Reduction reactions could be used to modify the benzo[d]thiazole core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their diverse biological activities.
Morpholinoethyl derivatives: Often used in medicinal chemistry for their pharmacokinetic properties.
Phenylpropanamide derivatives: Commonly found in various therapeutic agents.
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S.ClH/c1-18-8-9-19(2)23-22(18)25-24(30-23)27(13-12-26-14-16-29-17-15-26)21(28)11-10-20-6-4-3-5-7-20;/h3-9H,10-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDVYQUJZRCIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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